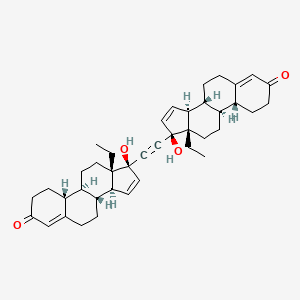

Gestodene Dimer

Description

Contextualization of Gestodene (B1671452) and its Chemical Derivatives

Gestodene is a potent synthetic progestogen, a member of the 19-nortestosterone derivative family, specifically the gonane (B1236691) subgroup. prepchem.comwikipedia.org It is structurally related to levonorgestrel (B1675169) and is utilized in combination with an estrogen in oral contraceptives. nih.govpatsnap.com Gestodene itself is an active compound and not a prodrug, meaning it does not require metabolic conversion to exert its primary biological effects. nih.goviarc.fr

The synthesis of gestodene is a multi-step process starting from steroid precursors. google.comnih.gov Like any synthetic pharmaceutical compound, the manufacturing process and subsequent storage can lead to the formation of impurities and related substances. veeprho.com These can arise from intermediates in the synthesis, by-products of reaction steps, or degradation of the final product under various conditions such as exposure to light, heat, or acidic/basic environments. veeprho.cominnovareacademics.in

Significance of Dimeric Species in Steroid Chemistry and Degradation Pathways

The formation of dimeric species is a known phenomenon in steroid chemistry and can occur through various reaction pathways. weblivelink.com Steroid dimers, where two steroid units are linked together, can be formed as by-products in certain reactions or synthesized intentionally for specific applications. weblivelink.com These dimers can possess unique physicochemical properties, such as acting as catalysts, artificial receptors, or molecular rotors. weblivelink.com The dimerization strategy has also been explored to potentially enhance the biological activity of parent monomeric drugs. wikipedia.org

In the context of degradation, the formation of dimers can be a consequence of the inherent reactivity of the steroid molecule. Stress testing of pharmaceutical compounds, which involves exposing them to harsh conditions like acid, base, heat, and oxidation, is used to identify potential degradation products, which could include dimers. innovareacademics.in The study of these degradation pathways is essential for ensuring the stability and safety of pharmaceutical formulations. pjps.pk

Upon binding to their receptors, many steroid hormones form dimers, a crucial step for their biological function. wikipedia.orgfrontiersin.orgwikipedia.org This receptor dimerization allows the complex to bind to DNA and regulate gene transcription. wikipedia.orgoncohemakey.com While this is a biological process involving receptor proteins, it highlights the importance of dimerization in the action of steroids.

Hypothesized Formation Routes and Structural Characteristics of Gestodene Dimer

Direct academic research detailing the specific formation routes of this compound is scarce. However, based on general principles of steroid chemistry and degradation, its formation can be hypothesized. It is plausible that the dimer forms as a degradation product of gestodene under specific conditions, potentially involving oxidation or other reactive pathways. veeprho.com The ethynyl (B1212043) group at the C17 position of the gestodene molecule is a potential site for such reactions.

Commercial suppliers of pharmaceutical reference standards list "this compound" as an impurity of gestodene. According to these sources, the molecular formula of this compound is C40H50O4, and it has a molecular weight of 594.84 g/mol . The proposed IUPAC name is (8R,9S,10R,13S,14S,17S)-13-ethyl-17-[2-[(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl]ethynyl]-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one. This name suggests that the two gestodene monomers are linked via the ethynyl groups.

Table 1: Chemical Identification of this compound

| Property | Value | Source |

| Molecular Formula | C40H50O4 | |

| Molecular Weight | 594.84 | |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13-ethyl-17-[2-[(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl]ethynyl]-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |

| Synonyms | (8R,8'R,9S,9'S,10R,10'R,13S,13'S,14S,14'S,17S,17'S)-17,17'-(Ethyne-1,2-diyl)bis(13-ethyl-17-hydroxy-6,7,8,9,10,11,12,13,14,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one) | |

| InChI Key | CYMUBJUEUOLHGA-SEWLZUMOSA-N |

Overview of Academic Research Gaps and Future Directions for this compound

The most significant aspect of this compound is the profound gap in academic and peer-reviewed research. While it is listed as a chemical entity by commercial suppliers, indicating its relevance as a reference standard for impurity profiling, there is a lack of published studies focusing on this specific compound.

Key Research Gaps:

Synthesis and Characterization: There are no detailed, publicly available scientific reports on the targeted synthesis of this compound. Furthermore, comprehensive characterization data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, which would definitively confirm its structure, is not present in the scientific literature. google.comgoogleapis.com

Formation Pathways: The precise conditions and mechanisms leading to the formation of this compound as a degradation product or synthetic by-product have not been elucidated in academic research.

Biological Activity: There is a complete absence of research into the potential biological or toxicological effects of this compound. It is unknown if this molecule has any pharmacological activity, either similar to or different from the parent gestodene molecule.

Analytical Methodologies: While generic methods for analyzing gestodene impurities exist, specific analytical methods developed and validated for the detection and quantification of this compound in pharmaceutical preparations are not described in the literature. veeprho.comzgjhsyx.com

Future Directions:

The existence of this compound as a reference standard suggests its presence, albeit likely in trace amounts, in gestodene products. This warrants further investigation to fill the current knowledge void. Future research should focus on:

Developing and publishing methods for the synthesis and purification of this compound to allow for thorough scientific investigation.

Conducting detailed structural elucidation using modern spectroscopic techniques.

Investigating the conditions under which this compound is formed to better control its presence in pharmaceutical products.

Performing in vitro and in vivo studies to assess any potential pharmacological or toxicological activity.

Structure

3D Structure

Properties

Molecular Formula |

C40H50O4 |

|---|---|

Molecular Weight |

594.8 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-[2-[(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl]ethynyl]-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C40H50O4/c1-3-37-17-13-31-29-11-7-27(41)23-25(29)5-9-33(31)35(37)15-19-39(37,43)21-22-40(44)20-16-36-34-10-6-26-24-28(42)8-12-30(26)32(34)14-18-38(36,40)4-2/h15-16,19-20,23-24,29-36,43-44H,3-14,17-18H2,1-2H3/t29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+/m0/s1 |

InChI Key |

CYMUBJUEUOLHGA-SEWLZUMOSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C[C@@]4(C=C[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@H]67)CC)O)O)CCC8=CC(=O)CC[C@H]38 |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#CC4(C=CC5C4(CCC6C5CCC7=CC(=O)CCC67)CC)O)O)CCC8=CC(=O)CCC38 |

Origin of Product |

United States |

Chemical Synthesis and Elucidation of Formation Mechanisms of Gestodene Dimer

Proposed Dimerization Pathways from Gestodene (B1671452) Monomer

The formation of Gestodene Dimer from its monomeric form can be conceptualized through several distinct chemical reactions. These pathways involve the reactive terminal alkyne group of the Gestodene molecule and other functionalities within its steroid structure.

Ethyne-1,2-diyl Bridge Formation Mechanisms (e.g., Acetylenic Coupling)

The most direct and synthetically controlled method for producing a this compound involves the formation of an ethyne-1,2-diyl bridge between two Gestodene monomers. This is typically achieved through acetylenic homocoupling reactions.

Glaser Coupling: This classic reaction involves the coupling of terminal alkynes using a copper(I) salt, such as cuprous chloride or bromide, an oxidant like oxygen, and a base. scribd.com The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling to form the symmetrical 1,3-diyne bridge. While broadly applicable, this method can sometimes be superseded by related techniques that offer better solubility and versatility. organic-chemistry.org

Hay Coupling: A modification of the Glaser coupling, the Hay coupling utilizes a soluble catalyst system, typically a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org This system is often more versatile due to its solubility in a wider range of organic solvents. organic-chemistry.org

Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine (B92270) to effect the dimerization of terminal alkynes.

The resulting this compound, formed via these coupling reactions, is characterized by two Gestodene units linked at their C17 ethynyl (B1212043) groups, creating a C42 steroid dimer. The structure is formally named (8R,8'R,9S,9'S,10R,10'R,13S,13'S,14S,14'S,17S,17'S)-17,17'-(Ethyne-1,2-diyl)bis(13-ethyl-17-hydroxy-6,7,8,9,10,11,12,13,14,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one).

Oxidative Dimerization Routes

Oxidative conditions can potentially lead to the dimerization of Gestodene, although this is more often associated with degradation rather than controlled synthesis. veeprho.com The formation of such dimers could occur as by-products during the synthesis of the monomer or upon storage under oxidative stress. veeprho.com For instance, oxidative coupling reactions, sometimes catalyzed by metal ions, can link molecules at various positions, not just the ethynyl group. sioc-journal.cncmdm.tw While specific literature on the oxidative dimerization of Gestodene is sparse, the general principles of steroid and alkyne chemistry suggest this as a plausible, albeit likely minor, degradation pathway.

Photochemical Dimerization Processes

Photochemical reactions, particularly [2+2] and [4+4] cycloadditions, are known to induce dimerization in molecules with suitable chromophores and reactive double bonds. sioc-journal.cntopitalianscientists.org Gestodene possesses a conjugated enone system in its A-ring and a double bond in the C-ring, which could theoretically participate in such photoreactions upon exposure to UV light. This could lead to the formation of cyclobutane-type dimers. However, photodegradation of Gestodene is more generally noted as a source of impurities without specific dimer structures being commonly identified through this route. veeprho.comjpbjournal.com Studies on other unsaturated steroid systems have shown that photodimerization can occur, but specific research detailing this pathway for Gestodene is not prominent.

Acid- or Base-Catalyzed Dimerization Reactions

Gestodene, like other steroids with ketone functionalities and unsaturated bonds, can be susceptible to reactions under acidic or basic conditions. veeprho.com Acid-catalyzed reactions could potentially involve the enone system, leading to isomerization or aldol-type condensation reactions between two monomers, forming a C-C bond to link the units. sioc-journal.cnresearchgate.netorgsyn.org Similarly, strong bases could deprotonate acidic protons, creating nucleophiles that could attack another Gestodene molecule. While these are chemically plausible routes for the formation of impurities, specific, well-characterized Gestodene dimers formed under these conditions are not extensively documented in the primary literature. veeprho.com

Enzyme-Mediated Dimerization (Hypothetical Pathways)

In biological systems, enzymes, particularly those from the cytochrome P450 family, are known to catalyze a vast array of reactions, including oxidative C-C bond formation leading to dimerization of substrates. frontiersin.orgnih.gov For example, P450 enzymes can generate radical species on a substrate, which can then couple to form a dimer. nih.gov While the metabolism of Gestodene by enzymes like CYP3A4 is known, the focus is typically on hydroxylation and other phase I modifications rather than dimerization. drugbank.comnih.gov

The formation of a this compound via enzymatic pathways remains a hypothetical concept. It would likely involve an oxidative mechanism where a P450 enzyme activates the Gestodene molecule, followed by a non-enzymatic or enzyme-mediated coupling of two activated monomers. nih.gov There is no direct evidence to date confirming that Gestodene undergoes enzymatic dimerization in vivo or in vitro.

Synthetic Methodologies for Controlled Dimerization

The primary and most effective method for the controlled synthesis of this compound is through acetylenic coupling reactions. These reactions specifically target the terminal alkyne at the C17 position, ensuring a defined and predictable structure for the resulting dimer.

The general approach involves dissolving Gestodene monomer in a suitable solvent and treating it with a copper-based catalyst system.

Table 1: Example Conditions for Acetylenic Homocoupling

| Coupling Method | Catalyst System | Oxidant | Solvent(s) | Typical Conditions |

| Glaser Coupling | CuCl or CuBr | O₂ (Air) | Ammonia, Alcohol, Water | Basic medium, often at room temperature. scribd.com |

| Hay Coupling | CuCl/TMEDA complex | O₂ (Air) | Dichloromethane, Pyridine | Homogeneous solution, ambient temperature. organic-chemistry.org |

| Eglinton Reaction | Cu(OAc)₂ | - | Pyridine, Methanol | Stoichiometric copper, often requires heating. |

The choice of method can influence reaction time, yield, and ease of purification. For instance, the Hay coupling's use of a soluble catalyst often leads to more efficient and versatile reactions compared to the heterogeneous nature of the original Glaser protocol. organic-chemistry.org Following the reaction, the this compound product is isolated and purified from any unreacted monomer and catalyst residues using standard chromatographic techniques, such as column chromatography. The identity and purity of the dimer are then confirmed using analytical methods like HPLC, Mass Spectrometry, and NMR spectroscopy. zgjhsyx.com

Kinetic and Thermodynamic Studies of Dimerization

Degradation Studies Leading to Dimer Formation

The formation of impurities and related substances, including potential dimers, is a critical aspect of pharmaceutical quality control. Impurities in gestodene can arise from the manufacturing process, including residual intermediates and by-products, or from the degradation of the active substance under various stress conditions. veeprho.com

Forced degradation studies are performed to understand the stability of a drug substance and to identify potential degradation products. Gestodene has been subjected to stress testing under conditions including acid, alkali, oxidative, thermal, photolytic, and hydrolytic degradation. innovareacademics.in These studies are essential for developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can separate the main drug from its impurities and degradation products. innovareacademics.inzgjhsyx.com

While this compound is identified as an impurity of Gestodene, specific degradation pathways that lead to its formation are not explicitly detailed in the reviewed literature. It is plausible that dimerization could occur under thermal or oxidative stress, potentially involving the coupling of the 17-alpha-ethynyl group of two gestodene molecules.

General degradation pathways for gestodene are known to produce other types of impurities. These can include:

Oxidation products (e.g., 6-oxo gestodene). veeprho.com

Isomerization products , which can form under acidic or thermal conditions. veeprho.com

Photodegradation compounds resulting from exposure to light. veeprho.com

A study on the simultaneous estimation of Ethinyl Estradiol and Gestodene detailed the conditions used for forced degradation testing, which are indicative of the stress conditions that could potentially lead to the formation of various degradation products.

Table 1: Conditions for Forced Degradation Studies of Gestodene This table is interactive. You can sort and filter the data.

| Stress Condition | Reagent/Method |

|---|---|

| Acid Degradation | Subjecting the drug to acidic conditions. |

| Alkali Degradation | Subjecting the drug to basic conditions. |

| Oxidative Degradation | Exposing the drug to an oxidizing agent. |

| Thermal Degradation | Exposing the drug to high temperatures. |

| Photolytic Degradation | Exposing the drug to light. |

| Hydrolytic Degradation | Exposing the drug to water. |

Data sourced from a stability-indicating RP-HPLC method development study. innovareacademics.in

These studies confirm that gestodene degrades into various products, and HPLC methods have been successful in separating these impurities. zgjhsyx.com However, the explicit identification and quantification of this compound as a resultant product of these specific stress tests require further investigation.

Advanced Structural Elucidation and Conformational Analysis of Gestodene Dimer

Spectroscopic Characterization Techniques

The comprehensive analysis of Gestodene (B1671452) Dimer involves a suite of powerful analytical methods. High-resolution mass spectrometry is employed to ascertain the exact molecular formula, while a combination of one- and two-dimensional nuclear magnetic resonance spectroscopy techniques reveals the intricate details of the proton and carbon framework, including their connectivity and spatial relationships. Further characterization by infrared and ultraviolet-visible spectroscopy confirms the presence of key functional groups and chromophoric systems within the molecule.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula.

For Gestodene Dimer, HRMS analysis confirms the molecular formula as C40H50O4. This formula corresponds to a calculated molecular weight of 594.84 g/mol . The high accuracy of the mass measurement, typically within a few parts per million (ppm), distinguishes the correct formula from other possible elemental combinations that might have a similar nominal mass. This confirmation is the foundational step upon which all further structural elucidation is built, verifying that the compound is indeed a dimer of Gestodene (C21H26O2), minus any atoms lost during the dimerization process. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used for the structural elucidation of such impurities. veeprho.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides extensive information about the molecular skeleton, including the chemical environment of each atom, the connectivity between atoms, and their spatial proximity.

One-dimensional NMR experiments are fundamental to structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons of each type. Chemical shifts (δ) indicate the electronic environment of the protons, and signal splitting (multiplicity) provides information about adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule, indicating the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for piecing together the molecular structure.

While specific spectral data for this compound is not widely published, the table below represents hypothetical data consistent with the known structure of related steroid dimers, illustrating the type of information obtained from these experiments.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Quaternary C (e.g., C=O, C=C) | - | 120-220 | No Signal |

| Methine CH (e.g., steroid backbone) | 1.0 - 6.0 | 30-85 | Positive |

| Methylene CH₂ (e.g., steroid rings) | 1.0 - 2.5 | 20-60 | Negative |

| Methyl CH₃ (e.g., ethyl group) | 0.8 - 1.2 | 10-25 | Positive |

| Alkenyl CH (=CH-) | 5.5 - 6.5 | 120-140 | Positive |

| Ethynyl (B1212043) CH (C≡CH) | 2.5 - 2.7 | 80-90 | Positive |

| Note: This table is a representative example; actual chemical shifts can vary based on the specific dimer linkage and conformation. |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). It helps to establish spin systems and trace out proton connectivity throughout the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. glbrc.org This is a powerful tool for assigning carbon signals based on their corresponding, and more easily interpreted, proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the spin systems identified by COSY and for positioning quaternary carbons and functional groups within the molecular framework. youtube.comresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is invaluable for determining the stereochemistry and the three-dimensional conformation of the dimer, revealing how the two monomer units are oriented relative to one another. researchgate.netlibretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a rapid and effective method for identifying the types of functional groups present. mdpi.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the retention of key functional groups from the gestodene monomer.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Alkyne (C≡C-H) | ≡C-H Stretch | ~3300 |

| Carbonyl (C=O) | C=O Stretch | 1650-1700 (Conjugated Ketone) |

| Alkene (C=C) | C=C Stretch | 1600-1680 |

| Alkyne (C≡C) | C≡C Stretch | 2100-2260 |

| Note: The exact position of the peaks can be influenced by the dimer's specific structure and conjugation. |

The presence of these bands provides direct evidence for the hydroxyl, conjugated ketone, alkene, and ethynyl functionalities within the dimer structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems, which are known as chromophores. msu.edu The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

The Gestodene monomer contains a conjugated α,β-unsaturated ketone system (a C=C double bond conjugated with a C=O double bond), which acts as a chromophore and absorbs UV light. researchgate.net In the this compound, the nature of this chromophore might be altered depending on the point of linkage between the two monomer units. The UV-Vis spectrum, by showing the wavelength of maximum absorbance (λmax), can confirm the presence and nature of the conjugated system. For example, a λmax value in the range of 240-280 nm would be indicative of a conjugated enone system. Any significant shift compared to the monomer could provide clues about the location of the dimer bond and its effect on the electronic structure. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating chiral molecules. For a molecule like this compound, which is composed of two chiral steroid monomers, CD spectroscopy, particularly the exciton-coupled CD (ECCD) method, would provide invaluable information about its absolute stereochemistry and conformation in solution.

The ECCD method is effective when two or more chromophores are positioned in close proximity within a chiral molecular scaffold. acs.org The electronic transitions of these chromophores can couple, leading to characteristic split CD signals known as a bisignate Cotton effect. acs.orgcolumbia.edu The sign of this split signal is directly related to the spatial arrangement (helicity) of the interacting chromophores. acs.org

In the case of this compound, the α,β-unsaturated ketone chromophore in each steroid unit could potentially exhibit exciton (B1674681) coupling. However, the distance and relative orientation between these native chromophores might not be optimal for strong coupling. A more powerful approach involves the chemical attachment of reporter chromophores with strong absorptions, such as porphyrins, to the steroid termini. acs.orgcolumbia.edu Studies on other dimeric steroids have successfully used this strategy, demonstrating that exciton coupling can be observed over distances as large as 50 Å, making it a highly sensitive probe for structural analysis. acs.org The analysis of the resulting CD spectra would allow for the determination of the absolute configuration of the dimer's stereogenic centers.

Crystallographic Analysis

Crystallographic techniques are the gold standard for determining the three-dimensional structure of molecules in the solid state.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's three-dimensional structure, including the absolute stereochemistry of all chiral centers and the arrangement of molecules within the crystal lattice. nih.gov For this compound, obtaining a suitable single crystal would be the primary and most critical step.

The SCXRD analysis would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure and the geometry of the ethynyl linker between the two steroid moieties.

Absolute Stereochemistry: By employing anomalous dispersion effects, typically using Cu Kα radiation, the absolute configuration (R/S) of each of the numerous stereocenters inherited from the gestodene monomers can be definitively established.

Molecular Conformation: The analysis reveals the exact conformation adopted by the molecule in the solid state, including the torsion angles of the steroid rings and the orientation around the central linker.

Crystal Packing: It elucidates how the dimer molecules arrange themselves in the crystal, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the solid-state architecture. Studies on similar ethynyl-steroidal derivatives have shown the formation of dimers through C—H···O hydrogen bonds in the crystal structure. iucr.org

Polymorphism and Solid-State Characteristics of this compound

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different molecular arrangements and/or conformations. These different forms, or polymorphs, can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not available, it is a phenomenon observed in related molecules. For instance, luminescent metal clusters incorporating ethynyl steroid ligands have been shown to form different polymorphs that exhibit distinct photophysical properties. acs.org

Furthermore, the monomer, gestodene, is known to exhibit at least two enantiotropic polymorphs, designated as Form I and Form II, with a transition temperature between them. nih.govajrconline.org This inherent polymorphic nature of the monomeric unit suggests that this compound could also be capable of forming multiple crystalline polymorphs. The investigation of its solid-state characteristics would involve techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystalline phases.

Differential Scanning Calorimetry (DSC): To detect thermal events like melting points and solid-solid phase transitions between polymorphs.

Thermogravimetric Analysis (TGA): To assess thermal stability.

The potential for polymorphism is a critical characteristic to define, as different polymorphs could impact the material's properties.

Conformational Analysis and Isomerism

The complex structure of this compound, with its multiple chiral centers and rotatable bonds, gives rise to various forms of isomerism and conformational complexity.

Stereoisomerism and Diastereomer Identification

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Gestodene itself is a chiral molecule with several stereocenters. The dimerization process, linking two of these chiral units, can lead to the formation of different stereoisomers.

Assuming the dimer is formed from two gestodene molecules with their standard stereochemistry, a single stereoisomer of the dimer would result. However, if the synthesis of the gestodene monomer or the dimerization process allows for the inversion of one or more chiral centers, diastereomers could be formed. Diastereomers are stereoisomers that are not mirror images of one another. nih.gov For example, if a dimer was formed by linking a standard gestodene molecule with a gestodene molecule where one stereocenter is inverted, the resulting dimer would be a diastereomer of the one formed from two standard gestodene molecules. The synthesis of diastereomeric crystalline steroid dimers has been reported, highlighting the possibility of their formation. nih.gov

These different diastereomers would have distinct physical properties and could be separated and identified using techniques like High-Performance Liquid Chromatography (HPLC) and characterized by NMR spectroscopy and X-ray crystallography.

Conformational Flexibility and Preferred Conformations

This compound possesses significant conformational flexibility. The primary source of this flexibility is the rotation around the single bonds of the ethynyl linker that connects the two rigid steroid skeletons. This rotation could allow the two steroid units to adopt various relative orientations, akin to a molecular rotor. researchgate.net

Computational modeling (molecular mechanics and density functional theory calculations) would be a powerful tool to explore the potential energy surface of the dimer and identify low-energy conformers. These theoretical findings would be correlated with experimental data from NMR spectroscopy (using techniques like NOESY to probe through-space proximity of protons) and X-ray crystallography to understand the conformational behavior both in solution and in the solid state. Studies on other complex steroid dimers have successfully used these combined approaches to characterize their dynamic behavior. nih.gov

Data Tables

Table 1: Analytical Techniques for this compound Structural Elucidation

| Technique | Purpose | Expected Information Yielded for this compound |

| Circular Dichroism (CD) Spectroscopy | To determine chiral information in solution. | Determination of absolute stereochemistry and solution conformation through exciton coupling of chromophores. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the three-dimensional structure in the solid state. | Unambiguous assignment of absolute stereochemistry, bond lengths/angles, solid-state conformation, and crystal packing. |

| Powder X-ray Diffraction (PXRD) | To analyze crystalline solid forms. | Identification and differentiation of potential polymorphs. |

| Differential Scanning Calorimetry (DSC) | To study thermal properties. | Measurement of melting points and detection of polymorphic phase transitions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine structure and conformation in solution. | Confirmation of covalent structure, identification of diastereomers, and analysis of conformational preferences via 1D and 2D experiments (e.g., COSY, NOESY). |

| Computational Modeling | To predict stable structures and conformations. | Identification of low-energy conformers and understanding of the flexibility around the ethynyl linker. |

Intermolecular Interactions in Dimer Formation and Stability

Detailed experimental studies, such as X-ray crystallography, specifically on the this compound that would provide precise measurements of bond lengths and angles within a crystal lattice are not widely available in published literature. However, based on the known functional groups of the gestodene molecule, the principal intermolecular forces at play can be inferred. These interactions are crucial for understanding the physical properties and impurity profile of gestodene.

The primary intermolecular interactions expected for the this compound include:

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups, one on each monomer unit at the C17 position, allows for the formation of hydrogen bonds. These can occur between the hydroxyl group of one dimer and the ketone group (C=O) at the C3 position of an adjacent dimer. Such hydrogen bonds are significant in stabilizing the crystal lattice of steroid hormones.

Dipole-Dipole Interactions: The ketone group in each gestodene unit introduces a permanent dipole moment. These dipoles can align in the solid state, contributing to the cohesive energy of the crystal.

The stability of this compound in a crystalline form will be influenced by the efficiency of molecular packing, which seeks to maximize these attractive intermolecular forces. The complex three-dimensional shape of the steroid dimer will dictate the specific packing arrangement.

Research on the polymorphism of the parent compound, gestodene, indicates that it can exist in different crystalline forms (polymorphs) with varying thermodynamic stability. This polymorphism arises from the different ways the molecules pack in the crystal lattice, leading to different intermolecular interaction patterns and energies. It is plausible that the this compound could also exhibit polymorphism, although specific studies are lacking.

Table of Research Findings on Potential Intermolecular Interactions in Steroid Dimers

| Interaction Type | Involved Functional Groups | Significance in Dimer Stability | Research Context |

| Hydrogen Bonding | Hydroxyl (-OH), Ketone (C=O) | Strong, directional interactions that significantly contribute to the stability of the crystal lattice. | General studies on steroid hormone crystals highlight the prevalence and importance of O-H···O hydrogen bonds in determining their supramolecular structure. diva-portal.org |

| Van der Waals Forces | Entire molecular surface | Major contributor to overall cohesion due to the large size of the molecule. | These forces are fundamental to the packing of all molecular crystals, including complex molecules like steroids. diva-portal.org |

| C-H···π Interactions | C-H bonds and aromatic/unsaturated rings | Weaker, but numerous interactions that can influence the specific orientation of molecules within the crystal. | Analysis of steroid crystal structures often reveals these types of interactions contributing to the overall stability. diva-portal.org |

Advanced Analytical Methodologies for Gestodene Dimer Quantification and Purity Assessment

Chromatographic Method Development and Validation

Chromatography is the cornerstone of pharmaceutical analysis, providing the necessary separating power to isolate specific analytes from complex mixtures. The development and validation of robust chromatographic methods are essential for the reliable analysis of Gestodene (B1671452) Dimer.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of steroids. jyoungpharm.org For Gestodene Dimer, reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 or C8 stationary phase. jyoungpharm.orgsemanticscholar.org The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. semanticscholar.orgresearchgate.net

Several HPLC methods have been developed for the simultaneous determination of Gestodene and Ethinyl Estradiol in pharmaceutical formulations, which can be adapted for this compound analysis. semanticscholar.orgresearchgate.net Isocratic elution with a mobile phase of methanol and water (e.g., 80:20 v/v) on a C18 column is a common starting point. jyoungpharm.orgresearchgate.net

Detection Modes:

UV/Vis Detection: Gestodene possesses a chromophore that allows for ultraviolet (UV) detection, typically around 210-240 nm. jyoungpharm.orgsemanticscholar.orgresearchgate.net This method is simple, robust, and suitable for routine quantification. A developed RP-HPLC method used UV detection at 237 nm for the simultaneous estimation of Ethinyl Estradiol and Gestodene. researchgate.net

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths simultaneously. This is invaluable during method development for selecting the optimal detection wavelength and for assessing peak purity, ensuring that the chromatographic peak of this compound is not co-eluting with impurities.

Evaporative Light Scattering Detection (ELSD): For dimers or impurities that lack a strong UV chromophore, ELSD is a useful alternative. It detects any non-volatile analyte, with a response that is less dependent on the optical properties of the compound.

Table 1: Example HPLC-UV Conditions for Gestodene Analysis This table summarizes typical parameters that can be used as a starting point for developing a method for this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6mm, 5µ) | Phenomenex Gemini C18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile:Methanol:Water (35:15:50) | Phosphate Buffer:Acetonitrile (75:25 v/v), pH 3.6 |

| Flow Rate | 2.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 237 nm |

| Retention Time (Gestodene) | 10.5 min | 3.475 min |

| Reference | Journal of Chemical and Pharmaceutical Research, 2012 | International Journal of Pharmacy and Pharmaceutical Sciences, 2021 researchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than conventional HPLC systems. hitachi-hightech.comnih.gov This technology offers significant advantages for the analysis of steroid dimers. hitachi-hightech.com

The primary benefits of UHPLC include:

Enhanced Resolution: The high efficiency of UHPLC columns allows for superior separation of structurally similar compounds, which is critical for distinguishing this compound from its monomer, isomers, and degradation products. hitachi-hightech.com

Increased Speed: Analysis times can be drastically reduced from the typical 15-30 minutes in HPLC to just a few minutes in UHPLC, significantly improving sample throughput. waters.com

Higher Sensitivity: Sharper, narrower peaks result in greater peak heights and improved signal-to-noise ratios, leading to lower limits of detection (LOD) and quantification (LOQ). nih.gov

For steroid analysis, UHPLC coupled with mass spectrometry has become a promising technique due to its high selectivity, specificity, and sensitivity. nih.gov The transition from HPLC to UHPLC can significantly improve the separation of complex steroid mixtures. hitachi-hightech.com

Table 2: Comparison of HPLC and UHPLC for Steroid Analysis

| Feature | HPLC | UHPLC |

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 400-600 bar | 1000-1500 bar |

| Resolution | Good | Excellent |

| Analysis Time | ~12-40 minutes waters.com | ~2-5 minutes waters.com |

| Solvent Consumption | Higher | Lower |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, steroids like this compound are non-volatile and thermally labile, making them unsuitable for direct GC analysis. jfda-online.com Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. jfda-online.comnih.gov

Common derivatization strategies for steroids include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility. nih.gov

Acylation: This process introduces acyl groups, which can improve chromatographic behavior and detection sensitivity. jfda-online.com

While GC-MS can provide excellent sensitivity and structural information from the resulting mass spectra, the need for derivatization adds complexity and potential for variability to the analytical workflow. jfda-online.com The method must be carefully validated to ensure complete and reproducible derivatization.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex molecules, including steroids. uliege.beresearchgate.net It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. waters.comnih.gov Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for very fast separations. nih.gov

SFC is particularly well-suited for chiral separations, which is highly relevant for this compound as it may contain multiple stereoisomers. By using chiral stationary phases (CSPs), SFC can effectively resolve enantiomers and diastereomers. The technique is often considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. frontiersin.org Modern Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) systems can separate complex mixtures in under 20 minutes. frontiersin.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information that is often unattainable with a single technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of steroids in complex matrices. nih.govresearchgate.net This technique combines the powerful separation of HPLC or UHPLC with the exceptional specificity and sensitivity of tandem mass spectrometry. nih.govnih.gov

For the analysis of Gestodene, LC-MS/MS methods have been developed that achieve very low limits of quantification. researchgate.netnih.gov An electrospray ionization (ESI) source is commonly used, typically in positive ion mode, to generate protonated molecular ions of the analytes. researchgate.netnih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. researchgate.netnih.gov This provides outstanding selectivity, minimizing interference from matrix components and ensuring confident identification and quantification. One study reported a mass transition of m/z 311.10 → 309.10 for Gestodene. researchgate.net A similar approach could be developed for this compound, where a specific precursor ion corresponding to the dimer would be selected and fragmented to produce unique product ions for monitoring.

The high sensitivity of LC-MS/MS allows for the detection and quantification of analytes at picogram-per-milliliter (pg/mL) levels. nih.gov Validated methods for Gestodene have demonstrated quantification ranges from 0.1 to 20 ng/mL, with excellent accuracy and precision. nih.gov

Table 3: LC-MS/MS Parameters for Progestin Analysis This table provides an example of parameters used for the analysis of Gestodene, which would be foundational for developing a method for its dimer.

| Parameter | Value/Condition |

| Chromatography | UHPLC |

| Ionization Source | Heated Electrospray Ionization (H-ESI) |

| Polarity | Positive Ion Mode |

| MS Detection | Triple Quadrupole Mass Spectrometer |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Analyte | Gestodene (GSD) |

| Calibration Range | 0.019 to 10 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.019 ng/mL |

| Reference | Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) nih.gov |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Characterization

The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy represents a powerful tool for the online separation and structural analysis of complex mixtures, such as those encountered in pharmaceutical impurity profiling. wisdomlib.org LC-NMR is particularly valuable for the unambiguous characterization of unknown or unexpected impurities like the this compound, providing detailed structural information without the need for time-consuming and potentially challenging offline isolation. wisdomlib.orgresearchgate.net

In the LC-NMR workflow, the sample mixture is first injected into an HPLC system, where individual components, including the this compound, are separated based on their physicochemical properties on a stationary phase. The eluent from the HPLC column is then transferred directly into the NMR spectrometer's flow cell. Modern advancements in magnet strength, probe sensitivity, and sophisticated solvent suppression techniques have made the practical application of LC-NMR feasible, overcoming earlier challenges related to low sensitivity. researchgate.net

Trace Analysis and Impurity Profiling

Impurity profiling is a critical component of pharmaceutical quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs). For Gestodene, the detection, identification, and quantification of related substances, including potential process-related impurities like this compound, are mandated by regulatory bodies. synzeal.com This process relies on the development of highly sensitive and validated analytical methods capable of accurately measuring impurities at trace levels.

Development of Sensitive Detection and Quantification Limits for this compound as an Impurity

The development of analytical methods for trace impurities necessitates the establishment of low limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For pharmaceutical impurities, methods must be sensitive enough to control impurities at levels stipulated by guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (LC-MS/MS), are common techniques for achieving the required sensitivity for steroid analysis. researchgate.netresearchgate.net While specific LOD and LOQ values for this compound as a pharmaceutical impurity are not widely published, data from related analyses of Gestodene and other steroid impurities provide relevant benchmarks. For instance, a validated HPLC method for Gestodene and Ethinyl Estradiol in a combined tablet dosage form demonstrated linearity in the range of 1.88-11.33 µg/mL for Gestodene. Another study reported LOD and LOQ values for Gestodene as 4.24 µg/mL and 11.85 µg/mL, respectively. researchgate.netresearchgate.net For bioanalytical methods, which require even higher sensitivity, LC-MS/MS can detect gestodene at sub-nanogram levels, with LOQs as low as 100 pg/mL. researchgate.netresearchgate.net It is expected that a validated method for this compound as an impurity would target an LOQ well below the reporting threshold defined by ICH guidelines, typically 0.05% relative to the API concentration.

Table 1: Representative Detection and Quantification Limits for Gestodene in Different Analytical Contexts

| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Gestodene | HPLC | Pharmaceutical Formulation | 4.24 µg/mL | 11.85 µg/mL | researchgate.netresearchgate.net |

| Gestodene | HPLC | Pharmaceutical Formulation | 2.3 µg/mL | Not Reported | researchgate.net |

| Gestodene | LC-MS/MS | Rabbit Plasma | Not Reported | 100 pg/mL | researchgate.net |

Impurity Isolation and Identification Strategies

When an unknown impurity like this compound is detected during routine analysis, a systematic strategy for its isolation and identification is required. The primary goal is to obtain a sufficient quantity of the purified impurity for comprehensive structural characterization.

Preparative HPLC is a cornerstone technique for impurity isolation. researchgate.netnih.gov The analytical HPLC method is scaled up by using a larger column and higher sample loading to separate and collect the fraction containing the impurity of interest. The collected fractions are then concentrated, often by lyophilization (freeze-drying), to yield the isolated compound. nih.gov

Once isolated, a suite of spectroscopic techniques is employed for structural elucidation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the impurity, allowing for the calculation of its elemental formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that offer clues about the molecule's substructures and the linkage between the monomer units. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed on the isolated impurity. This comprehensive analysis allows for the assignment of all proton and carbon signals, confirming the identity of the gestodene monomer units and, crucially, establishing the covalent linkage point and stereochemistry of the dimer. nih.govnih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide complementary information about the functional groups present (IR) and the chromophoric system (UV) in the molecule, which can be compared to the parent Gestodene API. nih.gov

The combination of these techniques provides definitive proof of the impurity's structure. researchgate.net

Preclinical Biological Interaction and Mechanistic Investigations of Gestodene Dimer Non Clinical

Enzyme Interaction and Modulation Studies

The metabolic fate and potential for drug-drug interactions of Gestodene (B1671452) Dimer are determined by its interactions with various enzyme systems, particularly those involved in steroidogenesis and drug metabolism.

The direct inhibition or activation of steroidogenic enzymes by gestodene has been a subject of investigation. Some studies suggest that gestodene, along with other progestins, can directly inhibit steroid biosynthesis, which contributes to its ovulation-inhibiting effect beyond receptor-mediated actions. nih.gov However, detailed in vitro studies quantifying the specific inhibitory or activating potential of gestodene on individual steroidogenic enzymes are not extensively detailed in the provided search results. The primary mechanism of action remains its interaction with steroid hormone receptors. patsnap.com

In vitro studies using human liver microsomes have shown that gestodene can interact with and inhibit cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. nih.govnih.govnih.gov Gestodene has been identified as a mechanism-based inactivator of CYP3A4, a key enzyme in drug metabolism. nih.govacs.org This means that it can irreversibly inhibit the enzyme after being metabolized by it.

Studies have demonstrated that gestodene can inhibit the metabolism of various substrates of CYP enzymes. For instance, it has been shown to inhibit the 2-hydroxylation of ethinylestradiol, a reaction catalyzed by several CYP isoforms including CYP3A4. nih.gov Furthermore, gestodene exhibited marked inhibition of the metabolism of diazepam, another substrate of CYP enzymes. nih.gov The inhibitory potency of gestodene on certain CYP-mediated reactions was found to be greater than that of other progestins like 3-keto-desogestrel, levonorgestrel (B1675169), and norethisterone. nih.gov

The inhibition of CYP enzymes by gestodene has an IC50 (half-maximal inhibitory concentration) value of 5.0 μM, indicating a greater potency in this action compared to other progestins. wikipedia.org This inhibitory potential highlights the possibility of drug-drug interactions when gestodene is co-administered with other medications that are metabolized by the same CYP pathways. nih.govfda.gov

Table 3: In vitro Inhibition of Human Liver Microsomal Cytochrome P450 by Gestodene

| CYP Substrate | Pathway | Inhibition by Gestodene |

| Ethinylestradiol | 2-hydroxylation | Concentration-dependent inhibition |

| Diazepam | N-demethylation | Marked inhibition (71%) |

| Diazepam | Hydroxylation | Marked inhibition (57%) |

Data from a comparative study of different progestogens on human liver microsomes. nih.gov

Cellular Pathway Modulation in Experimental Models (Non-Human Cell Lines / in vitro Systems)

Analysis of Gene Expression Profiles Mediated by Gestodene Dimer in Specific Cell Lines (e.g., Reporter Gene Assays, RNA-Seq)

Direct studies analyzing the gene expression profiles specifically mediated by a "this compound" as a distinct chemical entity are not available in the current body of scientific literature. The mechanism of action for progestins like gestodene involves binding to the progesterone (B1679170) receptor (PR), which then undergoes a conformational change and forms a dimer (homodimer or heterodimer) to regulate gene expression. nih.govwikipedia.org Therefore, the "dimer" concept in this context refers to the receptor, not a dimer of the gestodene molecule itself.

Investigations into the transcriptional activity of gestodene have been conducted using reporter gene assays in various cell lines. These assays measure the ability of a compound to activate or inhibit the transcription of a reporter gene linked to a specific hormone response element.

For instance, studies have used luciferase reporter gene assays to quantify the signaling activity of progestins through the progesterone receptor in human breast cancer cell lines like MCF7 and T47D. nih.gov These assays are crucial for determining the functional activity of hormones and their synthetic analogs. caymanchem.comindigobiosciences.com While these studies provide a framework for assessing progestin activity, specific RNA-Seq data detailing the global gene expression changes induced by gestodene in specific non-human cell lines were not found in the reviewed literature.

Research has shown that A-ring reduced metabolites of gestodene, such as 3β,5α-tetrahydrogestodene, can activate gene transcription via the estrogen receptor (ERα) in HeLa and CHO cell lines. oup.com This indicates that the metabolic transformation of gestodene in target tissues can lead to derivatives with different receptor activation profiles and subsequent gene expression patterns. oup.com

Table 1: Reporter Gene Assay Findings for Gestodene and its Metabolites

| Cell Line | Receptor Studied | Compound | Finding | Citation |

|---|---|---|---|---|

| HeLa, CHO | Estrogen Receptor α (ERα) | 3β,5α-tetrahydrogestodene | Activated reporter gene expression, indicating estrogenic activity. | oup.com |

| HeLa, CHO | Estrogen Receptor β (ERβ) | 3β,5α-tetrahydrogestodene | Did not activate gene transcription. | oup.com |

| MCF7, T47D | Progesterone Receptor (PR) | Progestins (general) | Luciferase reporter assays used to quantify PR signaling activity. | nih.gov |

Investigation of Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt/mTOR, NF-κB pathways)

The modulation of key cellular signaling cascades is a critical aspect of understanding a compound's mechanism of action. These pathways regulate fundamental cellular processes like proliferation, inflammation, and survival.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. bio-rad.comgenome.jp The activation of NF-κB involves the translocation of an NF-κB dimer into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. bio-rad.comcreative-diagnostics.com Oral contraceptives containing gestodene have been reported to inhibit the activation of NF-κB and its translocation to the cell nucleus. This action would block the subsequent inflammatory cascade.

MAPK and PI3K/Akt/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways are crucial signaling networks that control cell growth, proliferation, and survival. mdpi.comyuntsg.comuoc.edunih.govnih.gov The MAPK cascade is a multi-tiered kinase system that transmits signals from the cell surface to the nucleus. mdpi.comuoc.edu The PI3K/Akt/mTOR pathway is initiated by the activation of PI3K, often downstream of receptor tyrosine kinases, leading to a cascade that promotes cell survival and growth. yuntsg.comnih.govyoutube.com

While progestins, in general, have been shown to be capable of activating pathways such as the PI3K/Akt pathway, specific preclinical studies detailing the direct modulatory effects of this compound or gestodene on the MAPK and PI3K/Akt/mTOR signaling cascades in experimental non-human cell line models are not detailed in the available search results.

Table 2: Summary of Gestodene's Interaction with Cellular Signaling Pathways

| Pathway | Finding | Mechanism | Citation |

|---|---|---|---|

| NF-κB | Inhibitory | Reported to obstruct NF-κB activation and its translocation to the cell nucleus. |

Cellular Uptake and Intracellular Distribution Studies in vitro

The cellular uptake and subsequent intracellular distribution of a compound are key determinants of its biological activity, as they govern its access to target receptors and organelles. The mechanisms of cellular internalization can include passive diffusion, pinocytosis (including clathrin-mediated and caveolae-mediated endocytosis), and macropinocytosis.

Despite the importance of these processes, specific in vitro studies detailing the cellular uptake mechanisms and intracellular distribution of this compound or gestodene in non-human cell lines were not identified in the reviewed scientific literature. Research in this area often focuses on nanoparticle-based delivery systems or general mechanisms of cellular transport, rather than the specific kinetics of individual small molecules like gestodene.

Theoretical and Computational Studies of Gestodene Dimer

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of gestodene (B1671452) dimer. These ab initio methods solve quantum mechanical equations to model the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org It is based on using the electron density to determine the properties of the system, offering a balance between accuracy and computational cost. wikipedia.orgscispace.comnih.gov

For gestodene dimer, DFT calculations are crucial for determining its most stable three-dimensional structure through a process called geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311G+(d,p) or 6-31G(d). nih.govbhu.ac.in The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) spectrum of the molecule by identifying the frequencies at which different parts of the molecule vibrate. scielo.org.za The absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. hzdr.de These predicted frequencies can be compared with experimental FT-IR data to validate the computational model and aid in the assignment of spectral bands, such as those corresponding to C=O, C=C, and C-H stretching and bending vibrations. nih.govscielo.org.za

Table 1: Representative Data from DFT Calculations for a Dimeric System Note: This table presents typical data obtained from DFT calculations and is for illustrative purposes. Actual values for this compound would require specific computational studies.

| Parameter | Computational Method | Calculated Value |

|---|---|---|

| Total Energy | B3LYP/6-31G(d) | Varies (Hartrees) |

| Dipole Moment | B3LYP/6-31G(d) | Varies (Debye) |

| Key Bond Length (e.g., C=O) | B3LYP/6-31G(d) | ~1.22 Å |

| Key Bond Angle (e.g., C-C-C) | B3LYP/6-31G(d) | ~109.5° |

| Key Vibrational Frequency (C=O stretch) | B3LYP/6-31G(d) | ~1750 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.orgtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. taylorandfrancis.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. FMO analysis, performed using the results from DFT calculations, helps to predict the regions of the this compound that are most likely to be involved in chemical reactions or molecular interactions. bhu.ac.in The distribution of HOMO and LUMO densities across the molecule highlights potential sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data Note: This table provides an example of FMO analysis results. Specific values for this compound would depend on the computational method used.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.5 |

Computational methods are highly effective in predicting various spectroscopic properties. schrodinger.com Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. scielo.org.zanih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) for ¹H and ¹³C atoms. nih.govnih.gov These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

As mentioned previously, DFT calculations also yield theoretical vibrational spectra (IR). nih.gov By comparing the calculated IR, NMR, and UV-Vis spectra with experimental data, researchers can confirm the structure and electronic properties of this compound with a high degree of confidence. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of conformational changes and interactions in a simulated environment, such as in a solvent. mdpi.comarxiv.org

In solution, a molecule like this compound is not static but exists as an ensemble of different conformations. MD simulations can explore the potential energy surface of the dimer in an explicit solvent (like water or an organic solvent), revealing its flexibility and preferred shapes. cetem.gov.bracs.org

Simulations are run for a specific duration (e.g., nanoseconds to microseconds), tracking the trajectory of each atom. mdpi.com Analysis of this trajectory can reveal key dynamic properties such as the Root Mean Square Deviation (RMSD), which measures the stability of the dimer's structure over time, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the molecule. scielo.org.za This information is crucial for understanding how the dimer behaves in a physiological or chemical environment.

To investigate the potential biological activity of this compound, molecular docking simulations are performed. youtube.com Docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target. nih.gov The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, typically reported as a binding energy (e.g., in kcal/mol). scielo.org.za

Following docking, MD simulations of the protein-ligand complex can be run to assess the stability of the predicted binding pose and to analyze the interactions in greater detail. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the this compound and the amino acid residues of the protein's active site. scielo.org.zayoutube.com This analysis is fundamental for understanding the molecular basis of the dimer's potential biological effects and for guiding further experimental studies. taylorandfrancis.comarxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Gestodene |

| This compound |

Simulation of Dimerization Processes and Transition States

A comprehensive review of scientific literature reveals a notable absence of specific studies on the simulation of gestodene dimerization processes and their corresponding transition states. While computational methods for simulating molecular dimerization and identifying transition states are well-established fields, their direct application to gestodene forming a dimer has not been documented in available research.

Theoretical and computational chemistry provides powerful tools for such investigations. Methodologies like the dimer method are designed to locate transition states on a potential energy surface without prior knowledge of the final product structure. chemshell.orgutexas.edu This method involves optimizing a "dimer" of two closely spaced system configurations, rotating it to find the lowest curvature mode, and then moving it towards the saddle point. chemshell.orgutexas.eduutexas.eduhi.is Such approaches are particularly useful for complex systems where reaction pathways are not intuitive. utexas.edu Molecular dynamics (MD) simulations could also be employed to observe the spontaneous association of gestodene monomers in a simulated environment, providing insights into the dynamic process of dimerization. nih.govnih.gov

However, the application of these computational techniques specifically to the this compound, including the characterization of the forces driving dimerization, the geometry of the transition state, and the associated energy barriers, remains an open area for future research. Existing computational studies on gestodene have predominantly focused on its polymorphic forms and crystallization kinetics rather than the formation of discrete dimers in solution or the gas phase. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Similar to the lack of data on dimerization simulations, specific structure-activity relationship (SAR) modeling for the this compound is not present in the current body of scientific work. SAR studies for progestins have historically concentrated on the monomeric form and its interaction with various hormonal receptors.

Comparative Analysis of this compound and Gestodene Monomer Activity Predictions

A direct comparative analysis of the predicted biological activities of the this compound versus the gestodene monomer is not possible due to the absence of any studies on the dimer.

For the gestodene monomer , extensive research has been conducted to understand its pharmacological profile. It is known to be a potent progestin, and its activity is attributed to its high binding affinity for the progesterone (B1679170) receptor (PR). nih.govnih.gov In addition to its progestogenic activity, gestodene also exhibits some degree of interaction with androgen, glucocorticoid, and mineralocorticoid receptors. nih.gov Structure-activity relationship studies on various progestogens have identified key molecular features that govern these interactions. researchgate.netunicamp.br

Without experimental or predictive data on the this compound's receptor binding or biological activity, a comparative analysis remains speculative. Hypothetically, the dimerization of gestodene would significantly alter its size, shape, and the distribution of hydrophobic and hydrogen-bonding regions. These changes would almost certainly lead to a profoundly different interaction profile with the binding pockets of steroid receptors, which are typically adapted to bind the monomeric form. It is conceivable that a dimer would be too large to fit into the binding site of receptors like the PR, potentially rendering it inactive as a progestin. However, this remains unconfirmed by any published research.

Future Research Directions in Gestodene Dimer Research

Development of Novel Synthetic Strategies for Analogue Generation

To thoroughly investigate the structure-activity relationships of the Gestodene (B1671452) Dimer, the development of a diverse library of its analogues is paramount. Future research should prioritize the creation of innovative and efficient synthetic methodologies. benthamscience.com The challenges inherent in steroid synthesis, such as controlling stereochemistry and functionalizing the core structure, necessitate novel catalytic methods. nih.gov

Key areas for exploration include:

Advanced Catalysis: Research into new catalytic systems, such as transition-metal catalysis, organocatalysis, and Lewis acid catalysis, could lead to more selective and high-yield dimerization reactions. nih.gov The use of chiral catalysts, for instance, could allow for precise control over the stereochemistry of the resulting dimers. numberanalytics.com Bismuth(III) salts represent a greener alternative to traditional catalysts and have shown effectiveness in various steroid transformations. mdpi.com

Innovative Methodologies: Exploring techniques like metallacycle-mediated cross-couplings and transition metal-catalyzed hydrogen atom transfer (HAT) could open up new synthetic routes to previously inaccessible analogues. nih.gov Photochemical methods and cascade reactions, which allow for multiple bond formations in a single step, could also streamline the synthesis process. numberanalytics.comresearchgate.net Strategies involving intramolecular Diels-Alder reactions and other cyclization methods have been effectively used for creating nitrogen-containing steroid analogues (azasteroids) and could be adapted. fiu.edu

Functionalization Strategies: A significant body of research exists on the functionalization of the steroid skeleton, which can be leveraged to create a wide array of dimer analogues. numberanalytics.comnih.gov This includes methods for introducing oxygenation and other functional groups at specific positions, which is crucial for modifying biological and chemical properties. acs.orgresearchgate.net

Exploration of Metabolomic Profiles and Degradation Kinetics

A comprehensive understanding of the metabolic fate and degradation of the Gestodene Dimer is crucial. Future studies should employ advanced analytical techniques to map these pathways.

Metabolomic Profiling: The field of metabolomics, particularly using mass spectrometry-based techniques like GC-MS and LC-MS, offers powerful tools for identifying and quantifying steroid metabolites. oup.combioscientifica.com These methods can be applied to in vitro systems (e.g., liver microsomes) and in vivo studies to create a detailed "steroid metabolome" for the this compound. oup.comanu.edu.au This will help in identifying unique metabolic signatures and understanding the biochemical pathways involved. oup.com Computational tools can also be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. shd-pub.org.rs

Degradation Kinetics: It is essential to study the stability of the this compound under various conditions, including different pH levels, temperatures, and in the presence of enzymes. google.com Kinetic studies, using methods like competitive kinetics or stopped-flow techniques, can determine the rate constants of degradation. nih.gov For example, studies on other steroids have shown that degradation can follow first-order kinetics and can be significantly influenced by environmental factors. google.comfao.org The degradation of testosterone, for instance, is significantly faster under aerobic conditions compared to anaerobic ones. fao.org

Advanced Biophysical Characterization of Molecular Interactions

To elucidate the mechanism of action of the this compound at a molecular level, its interactions with biological targets must be characterized. A suite of advanced biophysical techniques should be employed for this purpose. frontiersin.org

Structural Biology: Techniques like X-ray crystallography can provide high-resolution 3D structures of the dimer bound to proteins, revealing the precise nature of the binding site. nih.gov

Binding Affinity and Thermodynamics: Methods such as isothermal titration calorimetry (ITC) are used to determine the binding affinity and thermodynamic properties of steroid-protein interactions. tum.de This data is fundamental to understanding the strength and nature of these interactions.

Spectroscopic and Other Techniques: Various biophysical methods have been used to study steroid-protein interactions, providing insights into their structure and function. acs.orgacs.org These techniques, which can be applied to study complexes in solution, are crucial for understanding the dynamic nature of these interactions. tum.de

Investigation of Environmental Degradation and Fate

The release of synthetic steroids into the environment is a growing concern, making the study of the this compound's environmental fate a priority. mdpi.com Steroids can persist in the environment longer than initially thought and can have adverse effects on aquatic life. thecattlesite.com

Environmental Persistence and Transport: Natural and synthetic steroids have been detected in sewage treatment plant effluents and various water bodies. researchgate.netnih.gov Their environmental behavior is influenced by factors like water solubility and their tendency to bind to sediments. nih.gov Research should focus on quantifying the sorption of the this compound to soil and sediment, which affects its mobility. purdue.edu